![molecular formula C10H9ClN2O3 B1387837 methyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate CAS No. 871583-21-0](/img/structure/B1387837.png)
methyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Overview
Description
“Methyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate” is a chemical compound with the molecular formula C10H9ClN2O3 . It is a solid substance .
Synthesis Analysis
While specific synthesis methods for “methyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate” were not found in the search results, substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of “methyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate” includes a pyrrolopyridine core with a methoxy group at the 4-position and a chloro group at the 6-position . The carboxylate group is attached to the pyridine ring .
Physical And Chemical Properties Analysis
“Methyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate” has a molecular weight of 240.64 g/mol . It has a topological polar surface area of 64.2 Ų and a complexity of 277 . It has one hydrogen bond donor and four hydrogen bond acceptors . It has three rotatable bonds .
Scientific Research Applications
Potential Application in Diabetes Management
Compounds related to pyrrolo[3,4-c]pyridine have been studied for their potential to reduce blood glucose levels, which could be beneficial in the treatment of diabetes and related disorders .
Anti-Cancer Research
Research on similar pyrrolopyridine compounds has shown effects on reducing the migration and invasion abilities of cancer cells, indicating potential applications in cancer treatment .
Chemical Synthesis and Drug Development
The molecular structure of methyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate suggests its use in the synthesis of complex organic molecules, which could be important for drug development and pharmaceutical research .
Study of Biological Activity
The biological activity of pyrrolopyridine derivatives is a field of interest, with studies focusing on their interaction with biological systems and potential therapeutic effects .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been found to be effective in reducing blood glucose levels , suggesting potential targets could be enzymes or receptors involved in glucose metabolism.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information . Based on its potential role in glucose metabolism , it may interact with its targets to modulate their activity, leading to changes in the biochemical processes related to glucose regulation.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
Compounds with similar structures have been found to reduce blood glucose levels , suggesting that it may have a hypoglycemic effect.
properties
IUPAC Name |
methyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c1-15-9-5-3-7(10(14)16-2)12-6(5)4-8(11)13-9/h3-4,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFHVWNPQDQNCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(NC2=CC(=N1)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653293 | |
Record name | Methyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
871583-21-0 | |
Record name | Methyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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